

Gliocladin C: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladin C is a fungal-derived indole alkaloid that has garnered interest within the scientific community due to its unique chemical structure and notable biological activity. As a member of the pyrroloindole class of natural products, it features a complex tetracyclic core. This technical guide provides a comprehensive overview of the chemical properties and stability of **Gliocladin C**, drawing from available spectroscopic and synthetic data. The information presented herein is intended to support further research and development efforts involving this cytotoxic compound.

Chemical Properties

Gliocladin C is characterized by the molecular formula C₂₂H₁₆N₄O₃ and a molecular weight of 384.4 g/mol .[1] Its structure features a rigid, polycyclic system containing indole and diketopiperazine moieties.

Physicochemical Properties

A summary of the key physicochemical properties of **Gliocladin C** is presented in Table 1. While comprehensive experimental data on properties such as melting point and pKa are not readily available in the public domain, some information has been reported through its total



synthesis and characterization. The compound has been noted for its limited solubility in chloroform.[2]

Table 1: Physicochemical Properties of Gliocladin C

Property	Value	Reference
Molecular Formula	C22H16N4O3	[1]
Molecular Weight	384.4 g/mol	[1]
IUPAC Name	(1R,9S)-9-(1H-indol-3-yl)-5- methyl-2,5,16- triazatetracyclo[7.7.0.0², ⁷ .0¹⁰,¹⁵]hexadeca-7,10,12,14- tetraene-3,4,6-trione	[1]
InChI	InChI=1S/C22H16N4O3/c1- 25-18(27)17-10-22(14-11-23- 15-8-4-2-6-12(14)15)13-7-3-5- 9-16(13)24- 21(22)26(17)20(29)19(25)28/h 2-11,21,23- 24H,1H3/t21-,22-/m1/s1	[1]
InChlKey	ZGZLUDDEYVIROA- FGZHOGPDSA-N	[1]
Canonical SMILES	CN1C(=O)C2=C[C@]3(INVALID-LINK NC4=CC=CC=C43)C5=CNC6 =CC=C65	[1]
Optical Rotation	[α] ²³ _D +127 (c 0.23, pyridine)	[2]
Solubility	Limited solubility in chloroform	[2]

Spectroscopic Data

The structural elucidation of **Gliocladin C** has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution



Mass Spectrometry (HR-MS). The data presented in Tables 2, 3, and 4 are based on the reported values for the synthetically produced (+)-**Gliocladin C**, which have been shown to be in agreement with the natural product.

Table 2: 1H NMR Spectroscopic Data for (+)-Gliocladin C

Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
Data not explicitly			
available in search			
results			

Table 3: 13C NMR Spectroscopic Data for (+)-Gliocladin C

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	

Table 4: High-Resolution Mass Spectrometry (HR-MS) Data for (+)-Gliocladin C

Ionization Mode	Calculated m/z	Observed m/z
ESI+	Data not explicitly available in search results	Data not explicitly available in search results

Stability

Direct and comprehensive experimental studies on the stability of **Gliocladin C** under various conditions (e.g., pH, temperature, light) are not extensively reported in the scientific literature. However, an understanding of its potential stability can be inferred from the chemical nature of its core structures: a pyrroloindole and a diketopiperazine.

• Diketopiperazine Moiety: Diketopiperazines are cyclic dipeptides. The peptide bond within the diketopiperazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the ring structure.[3][4][5] Studies on model



diketopiperazines have shown that they are generally stable in the pH range of 3 to 8, but can undergo hydrolysis at pH values below 3 and above 8.[5] The rate of this degradation is dependent on pH, temperature, and buffer species.[5]

Pyrroloindole Core: The pyrroloindole alkaloid core is generally a stable heterocyclic system.
 However, the indole nucleus can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to air and light.

Based on these general principles, it is recommended that **Gliocladin C** be stored in a cool, dark, and dry place. For long-term storage, an inert atmosphere may be beneficial to prevent oxidative degradation. Solutions of **Gliocladin C** should ideally be prepared fresh. If storage in solution is necessary, it is advisable to use aprotic solvents and store at low temperatures.

Proposed Stability Indicating HPLC Method

While a specific HPLC method for the analysis of **Gliocladin C** was not found, a general approach for the analysis of indole alkaloids can be adapted. A reverse-phase HPLC (RP-HPLC) method would be suitable for monitoring the stability of **Gliocladin C** and separating it from potential degradation products.

Table 5: Proposed HPLC Method Parameters for Gliocladin C Stability Studies

Parameter	Recommended Condition
Column	C18 (e.g., 250 x 4.6 mm, 5 μm)
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient	Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes.
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 280 nm
Column Temperature	25-30 °C
Injection Volume	10 μL

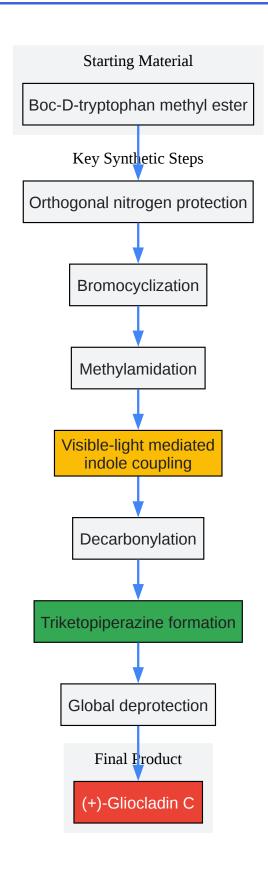


To validate this as a stability-indicating method, forced degradation studies should be performed. This would involve subjecting **Gliocladin C** to stress conditions such as acid and base hydrolysis, oxidation (e.g., with H_2O_2), and photolytic and thermal stress. The HPLC method should be able to resolve the intact **Gliocladin C** peak from all degradation product peaks.

Experimental Protocols Total Synthesis of (+)-Gliocladin C

The total synthesis of (+)-**Gliocladin C** has been achieved and reported, providing a scalable route to this natural product.[6] A key step in a reported synthesis involves a visible-light-mediated photoredox catalysis for the crucial C-C bond formation.[6] The general workflow for a reported synthesis is outlined below.





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Caption: Synthetic workflow for (+)-Gliocladin C.



A pivotal reaction in this synthesis is the coupling of a bromopyrroloindoline intermediate with an indole derivative, catalyzed by a ruthenium-based photoredox catalyst under blue light irradiation. The formation of the triketopiperazine moiety is another critical transformation in the synthetic sequence.

General Procedure for Visible-Light Mediated Indole Coupling

To a solution of the bromopyrroloindoline intermediate and an excess of the indole coupling partner in DMF is added a trialkylamine base and a catalytic amount of [Ru(bpy)₃]Cl₂. The reaction mixture is then irradiated with blue LEDs at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. The product is then isolated and purified using standard chromatographic techniques.

Biological Activity

Gliocladin C has been reported to exhibit cytotoxic activity against P388 lymphocytic leukemia cells, highlighting its potential as a starting point for the development of new anticancer agents.

Conclusion

This technical guide has summarized the currently available information on the chemical properties and stability of **Gliocladin C**. While detailed experimental data on its stability are lacking, the known chemistry of its constituent moieties provides a basis for handling and storage recommendations. The outlined synthetic protocols and proposed analytical methods offer a starting point for researchers working with this intriguing natural product. Further investigation into the stability and biological mechanism of action of **Gliocladin C** is warranted to fully explore its therapeutic potential.

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